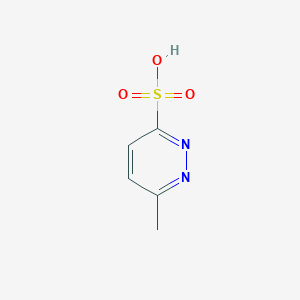

6-Methylpyridazine-3-sulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

6-methylpyridazine-3-sulfonic acid |

InChI |

InChI=1S/C5H6N2O3S/c1-4-2-3-5(7-6-4)11(8,9)10/h2-3H,1H3,(H,8,9,10) |

InChI Key |

IFTLKKDNJLWGAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 6 Methylpyridazine 3 Sulfonic Acid

Strategic Approaches for Pyridazine (B1198779) Ring Construction with Methyl Substitution

The formation of the pyridazine core with a methyl substituent is a critical first step. This can be achieved through various cyclization reactions and regioselective methylation strategies.

Cyclization Reactions for Pyridazine Core Formation

The construction of the pyridazine ring is often accomplished through condensation reactions involving 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. Another powerful method is the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides, which offers a regioselective route to trisubstituted pyridazines. rsc.orgelsevierpure.com This method allows for the synthesis of a variety of pyridazines with good transformability of the sulfur substituents. rsc.orgelsevierpure.com

Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient pathway to 1,6-dihydropyridazines, which can then be oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent in these reactions is crucial, with acetonitrile (B52724) favoring the formation of 1,6-dihydropyridazines and acetic acid leading directly to pyridazines. organic-chemistry.org Furthermore, a [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, promoted by TBAI/K2S2O8, yields a range of trisubstituted pyridazines. organic-chemistry.org

Recent advancements have also demonstrated the use of pyridinium (B92312) 1,4-zwitterions in formal (2 + 3) cyclization reactions with hydrazonoyl chlorides to produce fully substituted pyrazoles via a unique ((3 + 3) - 1) pathway. mdpi.com While not directly forming pyridazines, this highlights the versatility of cyclization strategies in synthesizing related nitrogen-containing heterocycles. mdpi.com

| Reaction Type | Reactants | Key Features | Reference |

| Inverse-electron-demand Diels-Alder | Tetrazines and alkynyl sulfides | Regioselective, good transformability of sulfur substituents | rsc.orgelsevierpure.com |

| Copper-catalyzed 6-endo-trig cyclization | β,γ-Unsaturated hydrazones | Solvent-dependent product (1,6-dihydropyridazine or pyridazine) | organic-chemistry.org |

| TBAI/K2S2O8-promoted [4 + 2] annulation | Ketene N,S-acetals and N-tosylhydrazones | Good yields for trisubstituted pyridazines | organic-chemistry.org |

| Formal (2 + 3) cyclization | Pyridinium 1,4-zwitterions and hydrazonoyl chlorides | Synthesis of fully substituted pyrazoles | mdpi.com |

Regioselective Introduction of the Methyl Group

The introduction of the methyl group at the 6-position of the pyridazine ring requires careful control of regioselectivity. One common approach involves starting with a pre-functionalized precursor where the methyl group is already in place. For instance, 3-chloro-6-methylpyridazine (B130396) serves as a versatile starting material for the synthesis of various 6-methylpyridazine derivatives. google.comevitachem.com

Alternatively, direct methylation of the pyridazine ring can be challenging due to the electron-deficient nature of the ring system. However, strategies involving the use of organometallic reagents or specific activating groups can facilitate regioselective methylation. Research into the conjugate addition of methylaluminum or methylcuprate reagents has shown that the reaction site can be influenced by existing functional groups on the ring. acs.org For example, temporary masking of a ketone group can direct the methylation to the desired position. acs.org

Sulfonation Strategies for Heteroaromatic Systems

The introduction of a sulfonic acid group onto the pyridazine ring is a key step in the synthesis of the target compound. This can be accomplished through direct sulfonation or indirect methods.

Direct Sulfonation Techniques

Direct sulfonation of heteroaromatic compounds like pyridazine can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. wikipedia.org The nitrogen atoms in the pyridazine ring can also be protonated under the strongly acidic conditions of sulfonation, further deactivating the ring. wikipedia.org

Despite these challenges, direct sulfonation can sometimes be achieved using strong sulfonating agents such as oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide). researchgate.net The reaction conditions, including temperature and concentration of sulfur trioxide, must be carefully controlled to achieve the desired sulfonation without causing excessive charring or side reactions. researchgate.net Another approach involves the use of sulfur trioxide complexes, such as SO3-pyridine or SO3-DMF, which are milder sulfonating agents. nih.govnih.gov These complexes can improve the solubility of the reactants and offer better control over the reaction. nih.gov

Indirect Methods for Sulfonic Acid Group Introduction (e.g., oxidation of thioethers)

Indirect methods for introducing a sulfonic acid group often provide better yields and regioselectivity. A common strategy involves the introduction of a sulfur-containing functional group, such as a thiol or thioether, which can then be oxidized to a sulfonic acid. beilstein-journals.orggoogle.com

For instance, a thioether can be introduced onto the pyridazine ring through nucleophilic substitution of a leaving group, such as a halogen, with a thiolate. The resulting thioether can then be oxidized to the corresponding sulfone and subsequently to the sulfonic acid using a strong oxidizing agent like hydrogen peroxide. beilstein-journals.org The oxidation of thioethers to sulfones can be achieved selectively, and further oxidation to the sulfonic acid can be accomplished under more vigorous conditions. beilstein-journals.orgnih.gov A process for oxidizing thiols and disulfides to sulfonic acids in the presence of a sulfoxide, a halogen catalyst, and water has also been described. google.com

Another indirect route involves the conversion of a chloro group to a sulfo group. For example, 3-chloropyridine (B48278) can be oxidized to its N-oxide, followed by replacement of the chlorine with a sulfo group and subsequent reduction to yield pyridine-3-sulfonic acid. google.com A similar strategy could potentially be applied to a methylated pyridazine derivative.

Functional Group Interconversions Leading to 6-Methylpyridazine-3-sulfonic Acid

The final steps in the synthesis of this compound often involve functional group interconversions (FGIs). These transformations allow for the conversion of precursor molecules into the final target compound.

A plausible synthetic route starts with 3-chloro-6-methylpyridazine. google.comevitachem.com The methyl group in this starting material can be oxidized to a carboxylic acid to form 6-chloropyridazine-3-carboxylic acid. google.com This carboxylic acid can then be subjected to further reactions.

Alternatively, a halogen at the 3-position can be displaced by a sulfur-containing nucleophile. For instance, reaction with sodium sulfite (B76179) can introduce the sulfonic acid group directly. Another approach involves the conversion of a halide to a thioether, which is then oxidized to the sulfonic acid as described previously. beilstein-journals.orggoogle.com The conversion of an alcohol to a sulfonic ester (sulfonate) is another important FGI, as sulfonates are excellent leaving groups that can be displaced by various nucleophiles. ub.eduvanderbilt.edu

A patent describes the synthesis of 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine, where the methyl group is first oxidized to a carboxylic acid, and then the chloro group is displaced by a methoxy (B1213986) group. google.com While this leads to a different final product, it demonstrates the feasibility of manipulating functional groups on the 6-methylpyridazine core.

| Starting Material | Intermediate(s) | Final Product | Key Transformations | Reference |

| 3-Chloro-6-methylpyridazine | 6-Chloropyridazine-3-carboxylic acid | 6-Methoxypyridazine-3-carboxylic acid | Oxidation of methyl group, Nucleophilic substitution of chlorine | google.com |

| 3-Chloropyridine | 3-Chloropyridine N-oxide, Pyridine-3-sulfonic acid N-oxide | Pyridine-3-sulfonic acid | N-oxidation, Nucleophilic substitution, Reduction | google.com |

| Thioether | Sulfoxide, Sulfone | Sulfonic acid | Oxidation | beilstein-journals.orgnih.gov |

Transformation of Precursor Pyridazine Derivatives

A primary route to this compound involves the chemical modification of pre-existing pyridazine structures. One common strategy starts with 3-chloro-6-methylpyridazine. This precursor can undergo oxidation to form 6-chloropyridazine-3-carboxylic acid. google.com Subsequent reaction with a sulfonating agent can then introduce the sulfonic acid group.

Another approach involves the direct sulfonation of a suitable pyridazine derivative. For instance, the sulfonation of 6-methylpyridazine can be achieved, though this reaction requires careful control of conditions to ensure the desired regioselectivity, targeting the 3-position of the pyridazine ring. The presence of the methyl group at the 6-position influences the electronic properties of the ring, directing the electrophilic substitution.

The synthesis of related pyridazine derivatives often provides insights into potential pathways. For example, the synthesis of 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine highlights the reactivity of the chloro-group towards nucleophilic substitution, a principle that can be adapted for introducing sulfur-containing functionalities. evitachem.com

Derivatization of Sulfonyl Halides

An alternative and widely used strategy for synthesizing sulfonic acids is through the derivatization of their corresponding sulfonyl halides, most commonly sulfonyl chlorides. wikipedia.org This method typically involves two key steps: the preparation of the sulfonyl chloride and its subsequent hydrolysis.

For the synthesis of this compound, the corresponding 6-Methylpyridazine-3-sulfonyl chloride is a critical intermediate. This sulfonyl chloride can be synthesized from various starting materials. One method involves the reaction of the sodium salt of a sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride. google.com

Once 6-Methylpyridazine-3-sulfonyl chloride is obtained, it can be readily converted to this compound by hydrolysis. wikipedia.org This reaction is typically straightforward, involving the treatment of the sulfonyl chloride with water.

Table 1: Comparison of Synthetic Methods for Sulfonyl Chlorides

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| From Sulfonic Acid Salts | Phosphorus pentachloride, thionyl chloride | Often requires heating | Well-established | Harsh conditions, may not be suitable for sensitive substrates google.com |

| Oxidative Chlorination | Aqueous chlorine | - | Direct conversion from sulfur compounds | - |

| From Thiols | N-chlorosuccinimide (NCS), tetrabutylammonium (B224687) chloride, water | Mild | In situ generation of sulfonyl chloride organic-chemistry.org | - |

| Using TAPC | 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Solvent-free, mild | High efficiency, short reaction times | - |

Process Intensification and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on process intensification and the principles of green chemistry to develop more sustainable and efficient manufacturing processes. These considerations are highly relevant to the synthesis of this compound.

Catalyst Screening and Optimization

The use of catalysts is fundamental to many synthetic routes for pyridazine derivatives and sulfonic acids. Catalyst screening and optimization are critical for enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

In the context of pyridazine synthesis, various metal catalysts, including those based on ruthenium and iron, have been employed for cycloaddition reactions to construct the pyridazine ring. nih.gov For the sulfonation step, Lewis acids can be used to enhance the regioselectivity of the reaction. The optimization of catalyst loading, reaction temperature, and time is crucial for maximizing the yield of the desired product while minimizing by-product formation. For instance, studies on sulfonated carbon catalysts have shown that sulfonation temperature directly impacts the catalyst's acidity and, consequently, its activity. nih.gov

The development of reusable and environmentally benign catalysts is a key goal of green chemistry. Solid acid catalysts, for example, offer advantages in terms of separation and recyclability, reducing waste and simplifying the purification process. mdpi.com

Table 2: Catalyst Optimization Parameters

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Catalyst Type | Influences reaction mechanism and selectivity | High activity, selectivity, and stability |

| Catalyst Loading | Affects reaction rate and cost | Minimum effective amount |

| Temperature | Impacts reaction rate and side reactions | Optimal balance for high conversion and selectivity |

| Reaction Time | Determines the extent of reaction | Shortest time for maximum yield |

Solvent Selection and Reaction Condition Refinement

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting solubility, reactivity, and the ease of product isolation. Green chemistry principles advocate for the use of safer, more environmentally friendly solvents or, ideally, solvent-free conditions. unibo.itmdpi.com

In the synthesis of pyridazine derivatives, polar aprotic solvents like dimethylformamide (DMF) can enhance the solubility of intermediates, leading to higher yields. However, the toxicity and environmental impact of such solvents are concerns. The exploration of greener alternatives, such as water or ionic liquids, is an active area of research. mdpi.commdpi.com For instance, the use of water as a solvent in the synthesis of certain pharmaceutical intermediates has been shown to be effective and environmentally benign. mdpi.com

Refining reaction conditions, such as temperature and pressure, is also crucial. Maintaining optimal temperatures can minimize side reactions and improve energy efficiency. Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and improve yields. rasayanjournal.co.in

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acsgcipr.orgrsc.org This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. rasayanjournal.co.in

The synthesis of pyridazine and its derivatives can be achieved through MCRs. For example, pyridazinones have been synthesized via a three-component reaction of arenes, cyclic anhydrides, and arylhydrazines, promoted by ultrasound irradiation. researchgate.net One-pot tandem reactions, such as the condensation of α-sulfonyl ketones and methyl ketones, have been developed for the synthesis of sulfonyl pyridazines. rsc.orgnih.govresearchgate.net These strategies offer a more atom-economical and streamlined approach compared to traditional multi-step syntheses. The development of MCRs for the direct synthesis of this compound or its immediate precursors is a promising area for future research.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Methylpyridazine 3 Sulfonic Acid

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group is a key functional group that dictates much of the chemical behavior of 6-Methylpyridazine-3-sulfonic acid. Its reactivity is centered around the acidic proton and the sulfur atom, which can undergo various transformations.

The sulfonic acid group in this compound can be readily converted into a variety of sulfonyl derivatives. These reactions typically proceed via an initial activation of the sulfonic acid, often to a more reactive species like a sulfonyl chloride.

Sulfonyl Chlorides: The formation of sulfonyl chlorides is a common first step in the synthesis of other sulfonyl derivatives. This transformation can be achieved by treating the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 6-methylpyridazine-3-sulfonyl chloride is a versatile intermediate.

Sulfonyl Esters and Amides: Once the sulfonyl chloride is formed, it can readily react with nucleophiles like alcohols or amines to produce the corresponding sulfonyl esters or sulfonamides. For instance, reaction with an alcohol (R'OH) in the presence of a base yields a sulfonyl ester, while reaction with an amine (R'NH₂) or ammonia (B1221849) yields a sulfonamide. These reactions are crucial for the synthesis of various compounds with potential biological activity. For example, the synthesis of novel sulfonamide derivatives of trimetazidine (B612337) has been reported, highlighting the utility of this chemical transformation. mdpi.com

A general scheme for these reactions is as follows:

6-Methylpyridazine-3-SO₃H + SOCl₂ → 6-Methylpyridazine-3-SO₂Cl + SO₂ + HCl

6-Methylpyridazine-3-SO₂Cl + R'OH → 6-Methylpyridazine-3-SO₂OR' + HCl

6-Methylpyridazine-3-SO₂Cl + 2 R'NH₂ → 6-Methylpyridazine-3-SO₂NHR' + R'NH₃Cl

The table below summarizes the formation of various sulfonyl derivatives from this compound.

| Derivative | Reagent(s) | General Product Structure |

| Sulfonyl Chloride | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 6-Methylpyridazine-3-SO₂Cl |

| Sulfonyl Ester | Alcohol (R'OH), Base | 6-Methylpyridazine-3-SO₂OR' |

| Sulfonamide | Amine (R'NH₂) or Ammonia (NH₃) | 6-Methylpyridazine-3-SO₂NHR' or 6-Methylpyridazine-3-SO₂NH₂ |

The sulfonic acid group is a strong acid, meaning it readily donates its proton (H⁺) in aqueous solutions. This acidity is a defining characteristic of this compound and influences its behavior in various chemical and biological systems. The pyridazine (B1198779) ring, containing two nitrogen atoms, can also be protonated, leading to complex protonation equilibria. The presence of both an acidic sulfonic acid group and basic nitrogen atoms in the pyridazine ring means the molecule can exist in different protonated states depending on the pH of the solution.

The acidic nature of the sulfonic acid group allows this compound and its derivatives to act as catalysts in certain organic reactions. Solid-supported sulfonic acids are known to be effective catalysts due to their ease of separation and potential for reuse. mdpi.com While specific catalytic applications of this compound itself are not extensively documented in the provided results, analogous compounds with sulfonic acid functionalities are used in various catalytic processes. mdpi.com For instance, sulfonic acid-functionalized materials have been employed as catalysts in reactions such as esterification and biodiesel production. mdpi.com The presence of both acidic and basic centers in this compound could also lead to bifunctional catalysis in specific reactions.

Reactivity of the Pyridazine Heterocyclic Ring

The pyridazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. uoanbar.edu.iq The nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for electrophilic substitution, the nitrogen atoms can be protonated, further deactivating the ring. uoanbar.edu.iq

The table below indicates the directing effects of the substituents on the pyridazine ring.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 6 | Electron-donating (activating) | Ortho, Para-directing |

| -SO₃H | 3 | Electron-withdrawing (deactivating) | Meta-directing |

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by electron-withdrawing groups. nih.govyoutube.com In this compound, the sulfonic acid group at the 3-position can potentially act as a leaving group in the presence of a strong nucleophile.

A common example of nucleophilic substitution on a related pyridazine system is the displacement of a halide. For instance, 3-chloro-6-methylpyridazine (B130396) can undergo nucleophilic substitution where the chlorine atom is replaced by a nucleophile. google.com Similarly, the sulfonic acid group in this compound could potentially be displaced by strong nucleophiles under specific conditions, although this is generally less common than the displacement of a halide. The reaction of 6-chloropyridazine-3-carboxylic acid with sodium methoxide (B1231860) to yield 6-methoxypyridazine-3-carboxylic acid is a documented example of nucleophilic substitution on a pyridazine ring. google.com

Reactions at the Ring Nitrogen Atoms

The two adjacent nitrogen atoms in the pyridazine ring are fundamental to the molecule's reactivity profile. They possess lone pairs of electrons and contribute to the aromatic system, yet their electronegativity makes the ring electron-deficient compared to benzene. This electronic structure allows for several key reactions.

One significant reaction is N-oxidation . Treatment with oxidizing agents, such as peroxy acids, can lead to the formation of pyridazine N-oxides. nih.govnih.govacs.org These N-oxides are versatile synthetic intermediates. For instance, pyridine (B92270) N-oxides can undergo reductive alkylation at the C2 position using Wittig reagents, a reaction that offers excellent site selectivity. nih.gov Furthermore, pyridazine N-oxides can serve as precursors for generating reactive species; upon photochemical activation, they can release atomic oxygen or rearrange to form other heterocyclic systems like 2-aminofurans. nih.govnih.gov

The nitrogen atoms also exhibit weak basicity and can act as ligands in coordination chemistry . smolecule.com They can form complexes with transition metals, where the nitrogen lone pair donates into an empty orbital of the metal center. smolecule.com Studies on the related 3-methylpyridazine (B156695) show its ability to form stable complexes with platinum halides. smolecule.com The sulfonic acid group can also participate in metal coordination.

While direct alkylation on the ring nitrogens of pyridazine itself is less common than for more basic heterocycles like pyridine, it can occur under specific conditions, often involving highly reactive alkylating agents like alkyllithium compounds. acs.orgacs.org Such reactions can be complex and regioselectivity can be influenced by the aggregation state of the organometallic reagent. acs.org

Transformations at the Methyl Substituent

The methyl group at the C6 position is not merely an inert substituent. Its proximity to the electron-deficient aromatic ring activates its C-H bonds, making it susceptible to various transformations.

Side-Chain Functionalization Reactions

Two primary pathways for the functionalization of the methyl group on the pyridazine ring are oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. This transformation is a common reaction for methyl groups attached to heterocyclic rings. evitachem.comchemspider.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a basic or neutral aqueous solution are typically employed for this purpose. evitachem.comchemspider.com Another method involves oxidation with a halogen, such as chlorine, in an aqueous medium under the influence of actinic radiation (light), which converts the methyl group into a carboxyl group. google.com The resulting 6-Carboxypyridazine-3-sulfonic acid would be a valuable derivative for further synthesis, for example, through esterification or amidation reactions.

Halogenation: The methyl group can undergo free-radical halogenation at the benzylic-like position. orgoreview.comyoutube.com This reaction is typically performed using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light) for bromination, or chlorine gas (Cl₂) with heat or light for chlorination. orgoreview.com The reaction proceeds via a resonance-stabilized radical intermediate, enhancing the reactivity of the methyl C-H bonds. The resulting 6-(halomethyl)pyridazine-3-sulfonic acid is a versatile intermediate, as the halogen atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups. orgoreview.com

| Reaction Site | Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Ring Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-Oxide | nih.govnih.gov |

| Ring Nitrogen | Complexation | Transition metal salts (e.g., Pt(IV) halides) | Metal Complex | smolecule.com |

| Methyl Group | Oxidation | KMnO₄, H₂O, heat | Carboxylic Acid (-COOH) | evitachem.comchemspider.com |

| Methyl Group | Halogenation | NBS or Cl₂, light/heat | Halomethyl (-CH₂X) | orgoreview.com |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on this compound are not extensively documented, valid inferences can be drawn from related chemical systems.

Kinetic Studies and Reaction Profiling

Kinetic studies are essential for elucidating reaction mechanisms by determining rate laws, activation energies, and the influence of various parameters on reaction speed. For the oxidation of the methyl group, a kinetic analysis would involve monitoring the concentration of the reactant or product over time. By varying the concentrations of the pyridazine substrate and the oxidizing agent (e.g., KMnO₄), the reaction order with respect to each component can be determined.

The reaction rate can also be highly dependent on factors like pH and temperature. For instance, studies on the oxidation of methyl platinum(II) complexes with O₂ show that the reaction rate and even the rate-limiting step can change dramatically with pH. nih.gov Similarly, the oxidation of methionine residues is pH-dependent, with different mechanisms dominating in different pH regimes. nih.gov A reaction profile for the oxidation of this compound would likely show a complex dependence on pH due to the acidic sulfonic acid group and the basic nitrogen atoms. Isotopic labeling experiments, substituting hydrogen with deuterium (B1214612) in the methyl group, could be used to determine the kinetic isotope effect (KIE), providing insight into whether C-H bond cleavage is involved in the rate-determining step of the oxidation or halogenation. nih.gov

Identification and Characterization of Intermediates

The functionalization reactions of this compound proceed through various transient species.

In the side-chain halogenation of the methyl group, the key reactive intermediate is a pyridazin-6-ylmethyl radical. orgoreview.comyoutube.com This radical is formed when a halogen radical, generated during the initiation step, abstracts a hydrogen atom from the methyl group. The resulting radical is significantly stabilized by resonance, with the unpaired electron delocalizing into the pyridazine ring, which accounts for the high selectivity of halogenation at this position. orgoreview.com

The oxidation of the methyl group to a carboxylic acid is a stepwise process. It likely proceeds through alcohol (6-hydroxymethyl-pyridazine-3-sulfonic acid) and aldehyde (6-formyl-pyridazine-3-sulfonic acid) intermediates. These intermediates are typically more susceptible to oxidation than the starting methyl group and are therefore often not isolated under standard oxidizing conditions. In oxidations using chlorine and light, a 6-(trichloromethyl)pyridazine intermediate may be formed prior to hydrolysis to the carboxylic acid. google.com

Reactions involving the pyridazine ring itself can involve complex intermediates. For example, photochemical rearrangements of pyridazine N-oxides have been shown to proceed through highly unstable intermediates such as oxaziridines and ring-opened diazo compounds, which have been detected using time-resolved spectroscopy. canada.ca Other rearrangements in nitrogen heterocycles can involve N-nitrene and diazepinone intermediates. rsc.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 6-Methylpyridazine-3-sulfonic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in the molecule. In a typical ¹H NMR spectrum of this compound, the methyl group protons are expected to appear as a singlet, while the protons on the pyridazine (B1198779) ring will produce distinct signals in the aromatic region. The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid group and the electron-donating methyl group. For instance, ¹H NMR data for the related 3-methylpyridazine (B156695) shows the methyl protons at approximately 2.7 ppm and the ring protons between 7.3 and 9.1 ppm. chemicalbook.com Similarly, ¹³C NMR provides a count of the unique carbon atoms and information about their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₃ | ~2.7 | ~21 |

| C4-H | ~7.5 - 7.8 | ~125 - 130 |

| C5-H | ~7.3 - 7.6 | ~128 - 132 |

| SO₃H | ~10 - 12 (broad) | N/A |

| C3 | N/A | ~145 - 150 |

| C6 | N/A | ~155 - 160 |

Note: These are estimated values based on data from analogous structures. Actual experimental values may vary based on solvent and other conditions. illinois.educarlroth.comsigmaaldrich.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR to specific atoms and confirming the connectivity within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the H4 and H5 protons, confirming their adjacent positions on the pyridazine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govuvic.ca An HSQC spectrum would definitively link the proton signals to their corresponding carbon atoms, for example, showing a correlation between the methyl proton singlet and the methyl carbon signal, and correlations for each of the aromatic C-H pairs (C4-H4 and C5-H5). This is invaluable for confirming the assignment of the aromatic protons and carbons. researchgate.net

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural insights through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing polar and thermally fragile molecules like this compound. nih.govyoutube.com In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation, which provides characteristic fragment ions. A key fragmentation pathway for sulfonic acids involves the loss of SO₃ (80 Da). nih.gov

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | Formula | Mode | Predicted m/z | Description |

| [M+H]⁺ | [C₆H₈NO₃S]⁺ | Positive | 174.0219 | Protonated Molecule |

| [M+Na]⁺ | [C₆H₇NO₃SNa]⁺ | Positive | 196.0039 | Sodium Adduct |

| [M-H]⁻ | [C₆H₆NO₃S]⁻ | Negative | 172.0074 | Deprotonated Molecule |

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm) of the theoretical value. nih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound (C₆H₇NO₃S), the theoretical monoisotopic mass is 173.01466 Da. uni.lu An experimental HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint."

For this compound, the spectra are dominated by vibrations of the sulfonic acid group and the substituted pyridazine ring. The sulfonic acid group gives rise to strong, characteristic absorption bands. Studies on related aromatic sulfonic acids show strong S=O asymmetric and symmetric stretching bands, as well as S-O stretching vibrations. asianpubs.orgcdnsciencepub.com The pyridazine ring has characteristic stretching and deformation modes. researchgate.netcdnsciencepub.comuc.pt

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | -SO₃H | ~1170 - 1215 | Strong |

| Symmetric S=O Stretch | -SO₃H | ~1040 - 1060 | Strong |

| S-O Stretch | -SO₃H | ~850 - 880 | Medium |

| C-H Stretch (Aromatic) | Pyridazine Ring | ~3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | ~2850 - 3000 | Medium-Weak |

| C=N, C=C Stretch | Pyridazine Ring | ~1400 - 1630 | Medium-Strong |

| C-S Stretch | Ar-S | ~740 - 760 | Medium |

Note: Wavenumber ranges are based on data from related sulfonic acid and pyridazine compounds. asianpubs.orgresearchgate.netmdpi.com

Characteristic Vibrational Modes of Sulfonic Acid and Pyridazine Moieties

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra are dominated by the characteristic vibrations of the sulfonic acid group (-SO₃H) and the pyridazine ring.

The sulfonic acid group exhibits several strong and identifiable vibrational modes. libretexts.org The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the high-frequency region of the spectrum. blogspot.com The S-O single bond stretch and various deformation modes (scissoring, wagging, rocking, and twisting) of the SO₂ group also provide valuable structural information. asianpubs.org It's important to note that IR spectra of sulfonic acids can resemble those of their salt forms due to hydration under normal conditions. rsc.org

The pyridazine moiety, an aromatic heterocycle with two adjacent nitrogen atoms, also displays a set of characteristic ring vibrations. slideshare.net These include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane ring deformation modes. nih.govnih.gov The substitution pattern on the ring, in this case with a methyl group and a sulfonic acid group, influences the exact frequencies and intensities of these vibrations. nih.gov For instance, studies on similar substituted pyridines, which are isoelectronic with the pyridinium (B92312) ion, have provided a basis for assigning these vibrational modes. cdnsciencepub.com

A comprehensive assignment of the principal vibrational modes for this compound can be predicted by combining data from studies on analogous compounds like pyridine-3-sulfonic acid and other substituted pyridazines. asianpubs.orgnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source |

| Sulfonic Acid | O-H Stretch | ~3400 (broad) | |

| Asymmetric S=O Stretch | 1350 - 1470 | blogspot.com | |

| Symmetric S=O Stretch | 1150 - 1200 | blogspot.com | |

| S-O Stretch | 1035 | asianpubs.org | |

| SO₂ Scissoring | 565 ± 45 | asianpubs.org | |

| Pyridazine Ring | Ring Stretching | 1629 - 1432 | asianpubs.org |

| C-H in-plane Bending | 1263 - 1048 | asianpubs.org | |

| Ring Breathing Mode | ~1020 | nih.gov | |

| Ring in-plane Deformation | 742 - 571 | asianpubs.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectrophotometry provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. researchgate.net

The pyridazine ring itself is an electron-deficient heterocycle. mdpi.com The π → π* transitions in pyridazine derivatives involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and typically result in strong absorption bands. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. researchgate.net

The electronic structure and, consequently, the UV-Vis spectrum are influenced by the substituents on the pyridazine ring. nih.gov The methyl group (-CH₃) acts as a weak electron-donating group, while the sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. This "push-pull" arrangement can affect the energy levels of the molecular orbitals, often leading to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridazine. The specific absorption maxima (λmax) and molar absorptivity are dependent on the solvent used, as solvent polarity can stabilize the ground or excited states to different extents. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Range | Source |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, high intensity. | researchgate.net |

| n → π | Excitation of a lone-pair electron from a nitrogen atom to a π antibonding orbital. | Longer wavelength, low intensity. | researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose due to the compound's polarity and non-volatile nature. wur.nlnih.gov

A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of polar aromatic compounds. sielc.comrestek.com In this setup, a nonpolar stationary phase (e.g., a C18 column, which consists of silica (B1680970) particles chemically bonded with octadecylsilane) is used with a polar mobile phase. For a sulfonic acid derivative, the mobile phase would likely consist of an aqueous buffer to control the pH and an organic modifier such as acetonitrile (B52724) or methanol. wur.nlresearchgate.net The pH of the mobile phase is a critical parameter, as it affects the ionization state of the sulfonic acid group and thus its retention on the column.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. nih.gov The method can be optimized by adjusting the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve optimal separation and peak shape. patsnap.com This technique allows for the accurate determination of purity and the quantification of the compound in various samples.

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in predicting the molecular properties of 6-methylpyridazine-3-sulfonic acid. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's geometry, electronic nature, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. Using methods like DFT with basis sets such as B3LYP/6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure are identified. nih.gov For pyridazine (B1198779) derivatives, these calculations have shown that the structures are often nearly planar, a feature that can influence their interaction with other molecules. electrochemsci.org

Conformational analysis explores the different spatial arrangements of the molecule that can arise from the rotation around single bonds. For this compound, this would primarily involve the rotation of the sulfonic acid group relative to the pyridazine ring. By calculating the energy of these different conformations, the most stable and energetically accessible conformers can be identified, which is crucial for understanding its chemical reactivity and biological interactions.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comaimspress.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com

For pyridazine derivatives, DFT calculations have been used to determine these frontier orbitals. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. aimspress.commdpi.com In related pyridine (B92270) compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.net

Table 1: Calculated Electronic Properties of a Related Pyridazine Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.284 |

| LUMO Energy | -2.27 |

| Energy Gap (ΔE) | 4.014 |

Note: Data for 2,3-Pyridinedicarboxylic acid, a related pyridazine derivative, calculated using DFT. electrochemsci.org

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. mdpi.comnih.gov These predictions, when compared with experimental data, help in the definitive assignment of signals to specific atoms within the molecule. nih.gov DFT methods have become a popular tool for predicting NMR chemical shifts with reasonable accuracy. mdpi.com For a related compound, 6-methylpyridine-3-sulfonamide, the predicted chemical shift for the methyl group protons is around 2.5 ppm.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. asianpubs.org These calculations help in assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. asianpubs.orgresearchgate.net For the related pyridine-3-sulfonic acid, the S=O stretching vibrations are observed in the range of 1350–1200 cm⁻¹, and a broad O-H peak is seen around 3400 cm⁻¹. asianpubs.org

Table 2: Predicted Vibrational Frequencies for a Related Sulfonic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Ring Stretching | 1625, 1615, 1488, 1432 |

| S-O Stretching | 1034 |

| SO₂ Scissoring | 633, 608 |

Note: Data for pyridine-3-sulfonic acid calculated using the Hartree-Fock method. asianpubs.org

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within the this compound molecule can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) surfaces. mdpi.com The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.commdpi.com These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic nature and interactions with their environment. dovepress.commdpi.com

Simulation of Molecular Behavior in Different Environments

MD simulations can model the behavior of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. mdpi.com These simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system. mdpi.com

By simulating the molecule in an aqueous environment, for instance, one can study its solvation process and the formation of hydrogen bonds between the sulfonic acid group and water molecules. This is critical for understanding its solubility and behavior in biological systems. Furthermore, MD simulations can be used to investigate the stability of the molecule's different conformations and the transitions between them. dovepress.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine-3-sulfonic acid |

| 2,3-Pyridinedicarboxylic acid |

Molecular Docking and Binding Interaction Studies (within a chemical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a chemical context, this can be used to understand how this compound might interact with a host molecule, such as a receptor or an enzyme active site. The pyridazine heterocycle is a known pharmacophore found in a number of drugs, and its derivatives have been the subject of numerous docking studies. nih.govnih.govresearchgate.netnih.gov

The docking process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results of such studies can provide insights into the specific interactions that stabilize the ligand-protein complex. For instance, docking studies on pyridazine derivatives have highlighted the importance of hydrogen bonding and π-stacking interactions in achieving high binding affinities. nih.gov

A detailed analysis of the docked pose of this compound would reveal a network of interactions. The sulfonic acid group, with its -SO3H moiety, is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with polar amino acid residues such as arginine, lysine, and histidine in a protein's binding pocket. The nitrogen atoms of the pyridazine ring can also act as hydrogen bond acceptors. nih.gov

Pi-stacking interactions are another significant contributor to the binding affinity. The aromatic pyridazine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The presence of the methyl group on the pyridazine ring can influence the geometry and strength of these interactions. The table below illustrates hypothetical interaction data for this compound docked into a generic kinase active site, based on findings for similar compounds.

| Interacting Residue | Interaction Type | Distance (Å) |

| Lysine 72 | Hydrogen Bond (O of SO3H) | 2.8 |

| Aspartic Acid 184 | Hydrogen Bond (H of SO3H) | 2.9 |

| Phenylalanine 167 | π-π Stacking | 3.5 |

| Valine 57 | Hydrophobic Interaction | 3.9 |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity or a specific property. researchgate.net For this compound, a QSRR model could be developed to predict its reactivity in a particular chemical transformation, while a QSPR model could predict properties like its acidity or solubility.

These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. Quantum chemical descriptors, such as those derived from DFT calculations, are particularly useful. gsconlinepress.comgsconlinepress.com For example, a study on the corrosion inhibition of pyridazine derivatives used descriptors like the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the energy gap (ΔE), and the dipole moment (μ) to build a QSPR model. gsconlinepress.comgsconlinepress.com The following table presents some of these quantum chemical descriptors that would be relevant for a QSRR/QSPR study of this compound and its analogs.

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. |

| ΔE (ELUMO - EHOMO) | Energy Gap | Indicator of chemical reactivity and stability. |

| μ (Dipole Moment) | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| η (Hardness) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| σ (Softness) | 1/η | A measure of the molecule's polarizability. |

By establishing a mathematical relationship between these descriptors and an observed reactivity or property for a series of related pyridazine derivatives, a predictive model can be created. Such a model could then be used to estimate the reactivity or properties of new, unsynthesized derivatives, thereby guiding future research efforts.

Advanced Applications in Chemical Research and Development

Role as a Synthetic Building Block in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of functional molecules, and building blocks like 6-Methylpyridazine-3-sulfonic acid are instrumental in their synthesis. sigmaaldrich.com The pyridazine (B1198779) ring is a common feature in pharmacologically active agents, making its derivatives valuable starting points for drug discovery programs. The methyl and sulfonic acid groups on the this compound molecule provide specific points for chemical modification, allowing for the systematic construction of more elaborate molecular architectures.

One of the most significant applications of pyridazine derivatives is in the synthesis of fused heterocyclic systems, where the pyridazine ring is annulated with other rings. mdpi.com These fused systems, such as the pyrido[3,4-c]pyridazines, are of interest in medicinal chemistry but remain relatively rare, highlighting the need for versatile precursors. mdpi.com

Derivatives of the pyridazine core are key starting materials for constructing these complex scaffolds. For instance, a related pyridazine-3-carboxylate can undergo a series of reactions, including nucleophilic substitution and acid-catalyzed decarboxylation, to yield intermediates that are then cyclized to form fused bicyclic structures. mdpi.com A synthetic strategy might involve the condensation of a functionalized pyridazine with another cyclic precursor, followed by an oxidation step to form the final fused aromatic system. mdpi.com The 6-methyl group on the starting pyridazine can influence the regioselectivity of these reactions and becomes an integral part of the final fused molecule's substitution pattern.

Beyond fused systems, the this compound scaffold is a platform for creating a wide range of organic molecules through the modification of its functional groups. The pyridazine core is a key intermediate in the development of compounds aimed at treating conditions ranging from cancer to immune diseases. google.comresearchgate.net The inherent reactivity of the ring and its substituents allows for diverse synthetic transformations.

The sulfonic acid group (-SO₃H) can be converted into other functional groups such as sulfonamides or sulfonyl chlorides, which are themselves important moieties in medicinal chemistry. Similarly, the chloro group in related compounds like 3-Chloro-6-methylpyridazine (B130396) is a versatile handle for introducing nucleophiles, enabling the synthesis of amines, ethers, and other derivatives. sigmaaldrich.com This adaptability makes the methylpyridazine core a valuable and widely used scaffold.

| Starting Material/Scaffold | Transformation | Resulting Compound Class | Potential Application | Reference |

|---|---|---|---|---|

| 3-Chloro-6-methylpyridazine | Nucleophilic Substitution | Aminopyridazines | Pharmaceutical Intermediates | google.comsigmaaldrich.com |

| Methyl 6-chloropyridazine-3-carboxylate | Ester Hydrolysis, Amidation | Pyridazine Carboxamides | Agrochemicals, Pharmaceuticals | researchgate.net |

| This compound | Conversion to Sulfonamide | Pyridazine Sulfonamides | Enzyme Inhibitors | |

| Dichloropyridazine derivative | Cyclocondensation | Fused Pyridazines (e.g., Pyrido[3,4-c]pyridazines) | Medicinal Chemistry Scaffolds | mdpi.com |

Catalytic Applications of Sulfonic Acid Derivatives

The sulfonic acid functional group is a cornerstone of acid catalysis, and its incorporation into an organic molecule like this compound opens up possibilities for specialized catalytic applications. beilstein-journals.org These molecules can act as homogeneous or heterogeneous catalysts, often offering advantages in terms of stability, reusability, and environmental compatibility over traditional mineral acids. beilstein-journals.orgmdpi.com

The this compound molecule possesses features that make it a promising candidate for use as a ligand in organometallic catalysis. The two adjacent nitrogen atoms in the pyridazine ring have lone pairs of electrons available for coordination to a metal center. This bidentate chelation can form stable complexes with transition metals used in catalysis. Furthermore, the sulfonic acid group can also participate in binding or influence the solubility and electronic properties of the resulting metal complex. Such ligands are crucial for controlling the reactivity and selectivity of catalysts used in important transformations like cross-coupling reactions, hydrogenations, and oxidations.

The most direct catalytic application of this compound stems from the strong Brønsted acidity of its -SO₃H group. mdpi.com Organic sulfonic acids are effective catalysts for a multitude of acid-catalyzed reactions. beilstein-journals.org They can promote reactions such as esterification, transesterification, hydration, and dehydration by protonating the substrate and activating it towards nucleophilic attack. mdpi.com In the context of heterocyclic chemistry, these catalysts are particularly useful for promoting multi-component reactions (MCRs), where several starting materials combine in a single step to form complex products. mdpi.com The use of an organic sulfonic acid like this compound can offer improved selectivity and milder reaction conditions compared to inorganic acids.

| Type of Organic Transformation | Role of Sulfonic Acid Catalyst | Example | Reference |

|---|---|---|---|

| Esterification | Protonates the carboxylic acid, activating the carbonyl group. | Fatty acid + Methanol → Biodiesel | mdpi.com |

| Hydrolysis | Protonates the substrate to facilitate cleavage by water. | Hydrolysis of esters or amides. | mdpi.com |

| Alkylation | Activates the alkylating agent or the substrate. | Friedel-Crafts alkylation. | mdpi.com |

| Multi-Component Reactions (MCR) | Catalyzes condensation and cyclization steps. | Synthesis of complex heterocycles. | mdpi.com |

Exploration in Materials Science Applications

The unique combination of a heterocyclic core and a highly functional sulfonic acid group makes this compound an attractive building block for advanced materials. Its rigid structure and potential for coordination and functionalization are desirable traits for creating ordered, porous materials.

A key area of exploration is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters connected by organic molecules. In this context, the pyridazine nitrogen atoms could coordinate with metal centers to build the framework's structure. The sulfonic acid group, meanwhile, would extend into the pores of the MOF. nih.gov This would create a solid material with precisely defined acidic sites, effectively a heterogeneous catalyst with high stability and surface area. Such sulfonic acid-functionalized MOFs have shown excellent catalytic activity and recyclability in various organic reactions, combining the benefits of homogeneous acid catalysis with the practical advantages of a solid, reusable material. nih.gov

Incorporation into Functional Polymer Architectures

While this compound is recognized as a versatile building block for polymer science, specific examples of its direct incorporation into functional polymer architectures are not extensively detailed in current research literature. chemuniverse.comaaronchem.com The presence of the sulfonic acid group (-SO₃H) suggests its potential use in creating ion-exchange resins or proton-conducting polymers. Sulfonic acid groups are known to impart hydrophilicity and acidity to polymer chains, which is crucial for applications in fuel cell membranes or catalysts. The pyridazine ring itself can be a part of a polymer backbone, influencing the thermal stability and chain-to-chain interactions of the material. Research on related pyridazine derivatives has shown their utility in forming a variety of polymeric structures, indicating a promising area for future investigation with the 6-methylated sulfonic acid variant. researchgate.netresearchgate.net

Development of Organic Electronic Materials

The development of organic electronic materials often relies on molecules with specific electronic properties. This compound is noted for its potential application as a building block in this field, though detailed studies on its use in specific devices are limited. chemuniverse.commoldb.com The pyridazine core is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. This inherent electronic nature, combined with the electron-withdrawing sulfonic acid group, can be exploited in the design of n-type organic semiconductors or as a component in charge-transfer complexes. These materials are fundamental to the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The general use of pyridazine derivatives in creating electronically active materials supports the potential for this compound in this domain. slideshare.net

Mechanistic Studies in Interface Chemistry

The interactions between organic molecules and material surfaces are critical for applications such as corrosion inhibition, lubrication, and surface modification. The functional groups on this compound suggest a strong affinity for metal surfaces.

Adsorption and Interaction Mechanisms on Material Surfaces (e.g., corrosion inhibition)

While direct studies on this compound as a corrosion inhibitor are not prominent, extensive research on related pyridazine and benzenesulfonic acid derivatives provides significant insight into the likely mechanisms. These compounds are effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. nih.gov

The inhibition mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier that slows down both anodic and cathodic corrosion reactions. This adsorption can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface (which is protonated in acidic solution) and the charged molecule. The sulfonic acid group can exist as a sulfonate anion, which can interact with the positively charged surface.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms of the pyridazine ring and the π-electrons of the aromatic system can be donated to the vacant d-orbitals of the iron atoms on the steel surface. This creates a strong, stable protective film. researchgate.net

Studies on similar azo-sulfonic acid derivatives have demonstrated that the adsorption process often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface. nih.gov The strength and nature of this adsorption can be quantified through thermodynamic parameters.

The following table presents representative data from a study on a related diazinyl benzenesulfonic acid derivative, illustrating how inhibition efficiency changes with concentration.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 1.0 x 10⁻⁴ | 85.2 |

| 2.5 x 10⁻⁴ | 89.8 |

| 5.0 x 10⁻⁴ | 92.5 |

| 7.5 x 10⁻⁴ | 94.9 |

Data adapted from a study on 4-((4-hydroxy-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenyl) diazinyl) benzenesulfonic acid (TODB) in 1 M HCl. nih.gov

The data clearly shows that as the concentration of the inhibitor increases, the surface coverage improves, leading to higher inhibition efficiency. The combination of the heterocyclic ring and the sulfonic acid group in this compound suggests it would likely exhibit similar mixed-type inhibition, functioning through both physisorption and chemisorption to protect metal surfaces. nih.gov

Synthesis and Characterization of Derivatized 6 Methylpyridazine 3 Sulfonic Acid Analogues

Systematic Structural Modifications for Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. For 6-methylpyridazine-3-sulfonic acid, these studies involve the synthesis and analysis of a variety of analogues to elucidate the electronic and steric effects of different substituents.

The pyridazine (B1198779) ring is a versatile scaffold that allows for the introduction of a wide range of substituents, which can significantly alter the electronic properties and biological activity of the molecule. The synthesis of 6-substituted-3-sulfonamidopyridazines has been explored, demonstrating the feasibility of introducing various groups onto the pyridazine core. For instance, the synthesis of 6-substituted 3-(p-nitrophenyl)-, 3-(p-tolyl)-, and 3-(p-aminomethylphenyl) sulfonamidopyridazines highlights methods for creating diverse analogues. nih.gov

The introduction of different aryl or alkyl groups at various positions on the pyridazine ring can be achieved through established synthetic methodologies. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers can produce functionalized pyridazines with high regiocontrol. organic-chemistry.org Furthermore, copper-promoted cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org These methods offer pathways to introduce substituents that can modulate the reactivity and potential biological interactions of the resulting analogues. Structure-activity relationship studies on other pyridazine derivatives have shown that the nature and position of substituents are critical for their inhibitory roles in processes like amyloid fibril formation. nih.gov

Table 1: Examples of Substituted Pyridazine Derivatives and Their Synthetic Approaches

| Derivative Type | Synthetic Method | Key Features |

| 6-Substituted-3-sulfonamidopyridazines | Reaction of 3-aminopyridazine (B1208633) with sulfonyl chlorides | Introduces diverse functionalities for SRR studies. nih.gov |

| Functionalized Pyridazines | Inverse electron demand Diels-Alder reaction | High regiocontrol for specific substituent placement. organic-chemistry.org |

| 1,6-Dihydropyridazines | Copper-promoted 6-endo-trig cyclization | Precursors to substituted pyridazines. organic-chemistry.org |

The methyl group at the 6-position of the pyridazine ring offers another site for modification to probe its influence on the molecule's properties. While direct modification of the methyl group can be challenging, related chemistries on pyridine (B92270) rings provide insights into potential strategies. For instance, methods for the direct methylation of pyridines at the C-3/5 positions using formaldehyde (B43269) as the methyl source have been developed. rsc.org Such approaches could potentially be adapted for the further functionalization of the methyl group on the pyridazine ring, or for the synthesis of analogues with different alkyl chains.

Another approach involves the synthesis of pyridazine precursors with desired alkyl or functionalized alkyl groups at the 6-position prior to the introduction of the sulfonic acid moiety. The choice of starting materials in pyridazine synthesis, such as the reaction of substituted ketones with hydrazine (B178648), can dictate the nature of the substituent at this position. researchgate.net

The sulfonic acid group is a key functional moiety that can be readily transformed into sulfonamides and sulfonate esters, providing access to a broad range of derivatives with diverse physicochemical properties. The synthesis of these derivatives is a common strategy in medicinal chemistry to enhance cell permeability and target engagement.

Sulfonamides: The conversion of a sulfonic acid to a sulfonyl chloride, followed by reaction with a primary or secondary amine, is a standard method for preparing sulfonamides. For example, 6-aminopyridine-3-sulfonic acid can be treated with phosphorus pentachloride to form the corresponding sulfonyl chloride, which then reacts with various amines to yield pyridosulfonamide derivatives. rasayanjournal.co.in A similar strategy could be applied to this compound. The synthesis of triarylpyridines bearing sulfonamide moieties has also been reported, highlighting the versatility of this functional group in creating complex molecules. nih.gov

Sulfonate Esters: Sulfonate esters can be prepared by reacting the corresponding sulfonyl chloride with an alcohol. The synthesis of pyridazine esters through various annulation reactions is a known process, indicating the feasibility of forming such derivatives. researchgate.net The creation of a library of triarylpyridines bearing sulfonate moieties further demonstrates the accessibility of these compounds. nih.gov

Table 2: Synthetic Routes to Sulfonamide and Sulfonate Ester Derivatives

| Derivative | Reagents and Conditions | Reference |

| Pyridosulfonamides | 1. PCl5, POCl3 to form sulfonyl chloride. 2. Reaction with amines. | rasayanjournal.co.in |

| Triarylpyridines with Sulfonamide Moieties | Reaction of methyl ketones with sulfonamide moieties, aldehydes, and ammonium (B1175870) acetate. | nih.gov |

| Pyridazine Esters | [3+3] annulation reactions. | researchgate.net |

| Triarylpyridines with Sulfonate Moieties | Reaction of methyl ketones with sulfonate moieties, aldehydes, and ammonium acetate. | nih.gov |

Investigation of Conformationally Constrained Analogues

The study of conformationally constrained analogues is a powerful tool for understanding the bioactive conformation of a molecule. By restricting the rotational freedom of the molecule, it is possible to lock it into a specific spatial arrangement, which can lead to enhanced activity or selectivity. For pyridazine-containing compounds, conformational analysis has been used to establish relationships between their three-dimensional structure and biological activity. nih.govacs.org

For this compound analogues, conformational constraint can be achieved by incorporating the pyridazine ring into a larger, more rigid polycyclic system. The synthesis of such structures often involves multi-step reaction sequences. The conformational preferences of these rigid analogues can then be studied using techniques such as X-ray crystallography and NMR spectroscopy, and complemented by computational modeling. acs.org These studies can provide valuable information about the optimal geometry for interaction with a biological target.

Development of Chemically-Oriented Biological Probes

Derivatives of this compound can be designed as chemical probes to investigate biological systems. These probes are valuable tools for identifying and characterizing the molecular targets of bioactive compounds.

By incorporating reactive or reporter groups into the structure of this compound analogues, it is possible to create probes that can covalently label or be visualized within a biological system. For example, the introduction of a photoreactive group could allow for photoaffinity labeling to identify binding partners. Alternatively, the attachment of a fluorescent tag would enable the visualization of the molecule's distribution in cells or tissues.

The sulfonic acid moiety and its derivatives, such as sulfonamides, can participate in various non-covalent interactions with biomolecules, including hydrogen bonding and electrostatic interactions. nih.govacs.org Understanding these interactions is crucial for designing more potent and selective compounds. Molecular modeling and simulation studies can be employed to predict how these analogues bind to target proteins, providing insights that can guide the design of next-generation probes and therapeutic agents. nih.gov

Design of Scaffold-Based Chemical Tools for Mechanistic Studies

The strategic design of chemical tools derived from core scaffolds is fundamental to the interrogation of biological pathways and the elucidation of molecular mechanisms. The this compound scaffold offers a versatile platform for the development of such tools, owing to the inherent reactivity of the sulfonic acid moiety and the potential for diverse functionalization of the pyridazine ring. The primary approach involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which can then be coupled with various nucleophiles to generate a library of derivatized analogues. These analogues can be tailored for specific mechanistic studies, such as target identification, enzyme inhibition analysis, and the probing of protein-protein interactions.

The design process commences with the foundational scaffold, this compound. The critical step in transforming this scaffold into a versatile chemical tool is its conversion to the corresponding sulfonyl chloride. This transformation is pivotal as the sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of amines, alcohols, and thiols. This reactivity allows for the systematic introduction of various chemical motifs, each designed to probe a specific aspect of a biological system.

A historical precedent for the derivatization of the 6-methylpyridazine core exists in early synthetic chemistry. For instance, the synthesis of 3-sulphanilamido-6-methylpyridazine was reported as early as 1947, demonstrating the feasibility of attaching functional groups to the 3-position of the 6-methylpyridazine ring via a sulfonamide linkage. nih.gov This early work provides a basis for the contemporary design of more sophisticated chemical probes.

The general synthetic strategy for creating a library of scaffold-based tools from this compound would first involve the activation of the sulfonic acid to 6-methylpyridazine-3-sulfonyl chloride. This can be achieved using standard chlorinating agents. The resulting sulfonyl chloride is a key intermediate that serves as a linchpin for diversification.

Once the 6-methylpyridazine-3-sulfonyl chloride is obtained, it can be reacted with a variety of nucleophilic partners to generate a diverse set of chemical tools. For example, reaction with a panel of primary and secondary amines would yield a library of sulfonamides. mdpi.com These amines can be selected to systematically vary properties such as steric bulk, lipophilicity, and the introduction of reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups.

The characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques would be employed for this purpose.

Table of Spectroscopic and Physical Data for Synthesized Analogues:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |

| 6-methylpyridazine-3-sulfonamide | C₅H₇N₃O₂S | 173.19 | Data not available in search results | Data not available in search results | Data not available in search results |

| 3-sulphanilamido-6-methylpyridazine | C₁₁H₁₂N₄O₂S | 264.31 | Data not available in search results | Data not available in search results | Data not available in search results |

The design of these chemical tools extends beyond simple derivatization. The choice of the appended chemical group is dictated by the intended mechanistic study. For target identification studies, a derivative might incorporate a photo-affinity label and a clickable alkyne handle for subsequent capture and enrichment of binding partners. For studies on enzyme kinetics, a series of derivatives with systematically varied substituents could be synthesized to establish structure-activity relationships (SAR) and to probe the topology of an enzyme's active site.

Furthermore, the pyridazine scaffold itself can be modified. For instance, the methyl group at the 6-position could be further functionalized, or other positions on the ring could be halogenated to introduce additional points for diversification, although this falls outside the direct derivatization of the sulfonic acid group. The core concept remains the use of the this compound scaffold as a foundation upon which to build a suite of chemical tools designed to ask specific biological questions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methylpyridazine-3-sulfonic acid, and what reaction conditions are critical for regioselectivity?

- Methodological Answer : The sulfonation of 6-methylpyridazine using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is a primary route. Temperature control (typically 0–50°C) ensures regioselectivity at the 3-position. Reaction monitoring via thin-layer chromatography (TLC) is advised to confirm intermediate formation. Post-synthesis, neutralization with aqueous NaOH yields the sulfonic acid derivative .

- Key Parameters : Solvent choice (e.g., sulfuric acid as a solvent), stoichiometric ratios (1:1.2 pyridazine:sulfonating agent), and cooling during exothermic steps .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the substitution pattern, with characteristic deshielding of the sulfonic acid proton (~δ 11-13 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to a reference standard .